

# Foundational Research in Drug Development for FY26: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | FY26    |           |
| Cat. No.:            | B607575 | Get Quote |

#### Introduction

The landscape of drug development is undergoing a paradigm shift, driven by the convergence of computational power, advanced biological engineering, and a deeper understanding of disease mechanisms. As we look towards fiscal year 2026, several key research areas are poised to redefine the discovery and development of novel therapeutics. This technical guide provides an in-depth overview of the foundational research shaping the future of medicine, with a focus on the increasing role of Artificial Intelligence (AI), the advent of precision medicine including CRISPR-based therapies, and the critical importance of human-relevant preclinical models. This document is intended for researchers, scientists, and drug development professionals actively engaged in advancing the next generation of treatments.

# The Impact of Artificial Intelligence on Drug Discovery and Development

Artificial intelligence and machine learning are revolutionizing every stage of the pharmaceutical pipeline, from target identification to clinical trial optimization.[1][2][3][4] Projections for 2026 indicate that AI will be integral to a significant portion of drug development activities, with some reports suggesting that over half of new drugs approved by 2030 will have utilized AI in their discovery or development.[3][5]

### **Quantitative Impact of AI in Drug Development**



The integration of AI is leading to tangible improvements in the efficiency and success rates of drug discovery programs. While precise figures for **FY26** are predictive, current trends and data provide a strong indication of the expected impact.

| Metric                        | Traditional<br>Approach | Al-Driven Approach         | Source |
|-------------------------------|-------------------------|----------------------------|--------|
| Preclinical Timelines         | 10-15 years             | 2-3 years                  | [1]    |
| Phase I Trial Success<br>Rate | 40-65%                  | 80-90%                     | [6]    |
| R&D Timeline<br>Reduction     | -                       | Up to 50%                  | [2][4] |
| Drug Pipelines from Al        | -                       | Est. ~30% of new pipelines |        |

## **Experimental Workflow: Al-Powered Drug Discovery**

The following workflow illustrates a typical AI-driven drug discovery process, from initial data analysis to preclinical candidate selection.



Click to download full resolution via product page



Caption: Al-Powered Drug Discovery Workflow.

# Precision Medicine: The Rise of CRISPR-Based Therapies

Gene editing technologies, particularly CRISPR-Cas systems, are at the forefront of a new era of precision medicine. The first CRISPR-based therapy, Casgevy, has already received regulatory approval for sickle cell disease and beta thalassemia, marking a significant milestone.[7][8] Looking ahead to **FY26**, the clinical pipeline for CRISPR-based therapies is expected to expand to a wider range of genetic and acquired diseases.

# Clinical Trial Highlights for CRISPR Therapies (as of late 2025)



| Therapy<br>(Target)                      | Disease                                                      | Phase     | Key<br>Findings/Up<br>dates                                                                 | Expected<br>Milestones<br>(2026)                                          | Source |
|------------------------------------------|--------------------------------------------------------------|-----------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|--------|
| CASGEVY<br>(BCL11A)                      | Sickle Cell<br>Disease &<br>Beta<br>Thalassemia              | Approved  | Durable fetal<br>hemoglobin<br>expression;<br>freedom from<br>vaso-<br>occlusive<br>crises. | Regulatory<br>filings for<br>younger<br>patient<br>populations.           | [9]    |
| Ristoglogene<br>autogetemcel<br>(HBG1/2) | Sickle Cell<br>Disease                                       | Phase 1/2 | Durable editing efficiency of 72.8% at 12 months; mean fetal hemoglobin levels >60%.        | Continued data collection and potential initiation of later-phase trials. | [9]    |
| Eti-cel<br>(CD20/CD22)                   | Non-Hodgkin<br>Lymphoma                                      | Phase 1   | 88% overall response rate; 63% complete response rate.                                      | Full results expected.                                                    | [9]    |
| WU-CART-<br>007                          | T-cell Acute Lymphoblasti c Leukemia/Ly mphoblastic Lymphoma | Phase 1/2 | Median duration of response of 6.7 months in responders.                                    | Continued<br>data<br>collection.                                          | [9]    |

# Experimental Protocol: Ex Vivo CRISPR-Based Gene Editing for Hemoglobinopathies



This generalized protocol outlines the key steps involved in the ex vivo gene editing of hematopoietic stem cells for the treatment of diseases like sickle cell anemia and betathalassemia.

- Cell Collection: Hematopoietic stem and progenitor cells (HSPCs) are collected from the patient through apheresis.
- Cell Enrichment: CD34+ HSPCs are isolated and enriched from the collected peripheral blood.
- Electroporation and Gene Editing: The enriched CD34+ cells are electroporated with a CRISPR-Cas9 ribonucleoprotein (RNP) complex targeting the BCL11A gene.
- Cell Culture and Expansion: The gene-edited cells are cultured in vitro to allow for cellular recovery and expansion.
- Myeloablative Conditioning: The patient undergoes a myeloablative conditioning regimen to eliminate the existing bone marrow cells.
- Infusion: The gene-edited autologous CD34+ cells are infused back into the patient.
- Engraftment and Monitoring: The infused cells engraft in the bone marrow and begin to
  produce red blood cells with increased levels of fetal hemoglobin. Patients are monitored for
  engraftment, hematological parameters, and clinical outcomes.

# Human-Relevant Preclinical Models: Organoid-Based Drug Screening

A significant challenge in drug development is the translation of preclinical findings to clinical outcomes. Patient-derived organoids are emerging as a powerful tool to bridge this gap by providing a more physiologically relevant in vitro model system.

## **Experimental Protocol: Organoid-Based Drug Screening**

The following protocol provides a general framework for establishing and utilizing patientderived tumor organoids for high-throughput drug screening.



- Tissue Procurement and Processing: A fresh tumor biopsy is obtained from the patient and mechanically and enzymatically dissociated to isolate single cells and small cell clusters.
- Organoid Culture Initiation: The isolated cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized organoid growth medium.
- Organoid Expansion and Biobanking: Established organoid lines are expanded and can be cryopreserved for future use.
- Drug Screening Plate Preparation: Expanded organoids are dissociated into smaller fragments or single cells and plated in 384-well plates.
- Drug Treatment: A library of therapeutic agents is added to the wells at various concentrations.
- High-Content Imaging and Analysis: After a defined incubation period, the organoids are stained with fluorescent viability dyes and imaged using a high-content imaging system.
- Data Analysis: Image analysis software is used to quantify organoid size, number, and cell viability to determine the dose-response relationship for each drug.

## **Key Signaling Pathways in FY26 Drug Development**

A deep understanding of cellular signaling pathways is fundamental to identifying novel drug targets. For **FY26**, research continues to focus on well-established and emerging pathways implicated in a wide range of diseases, particularly cancer.

### **Wnt Signaling Pathway**

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. [10][11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][11][12][13][14]





Click to download full resolution via product page

Caption: Canonical Wnt Signaling Pathway.

## NF-κB Signaling Pathway



The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses, cell proliferation, and survival. [15][16] Its constitutive activation is implicated in the pathogenesis of numerous inflammatory diseases and cancers.[5][15][17]



Click to download full resolution via product page

Caption: NF-kB Signaling Pathway.

### **JAK-STAT Signaling Pathway**

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in hematopoiesis, immune regulation, and inflammation.[18][19][20] Dysregulation of this pathway is associated with various myeloproliferative neoplasms and autoimmune diseases, leading to the development of targeted JAK inhibitors.[20][21]





Click to download full resolution via product page

Caption: JAK-STAT Signaling Pathway.

#### Conclusion

The foundational research landscape for **FY26** in drug development is characterized by rapid innovation and the integration of cutting-edge technologies. The continued advancement of Al-



driven platforms, the clinical maturation of gene-editing therapies, and the adoption of more predictive preclinical models are setting the stage for a new generation of safer and more effective medicines. For researchers and drug development professionals, a deep and evolving understanding of these core areas will be essential for success in this dynamic field.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Top 10 AI in Pharma Trends and Predictions in 2026 AI BUSINESS 2.0 NEWS [business20channel.tv]
- 2. datamintelligence.com [datamintelligence.com]
- 3. biospectrumasia.com [biospectrumasia.com]
- 4. saarthee.ai [saarthee.ai]
- 5. NF-kB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifebit.ai [lifebit.ai]
- 7. innovativegenomics.org [innovativegenomics.org]
- 8. Overview CRISPR Clinical Trials 2025 Learn | Innovate | Access [crisprmedicinenews.com]
- 9. News: CMN Weekly (12 December 2025) Your Weekly CRISPR Medicine News -CRISPR Medicine [crisprmedicinenews.com]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]







- 14. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Overview of Globally Approved JAK Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. researchopenworld.com [researchopenworld.com]
- To cite this document: BenchChem. [Foundational Research in Drug Development for FY26:
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607575#foundational-research-on-the-development-of-fy26]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com